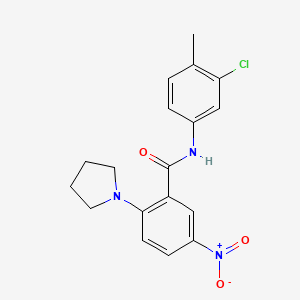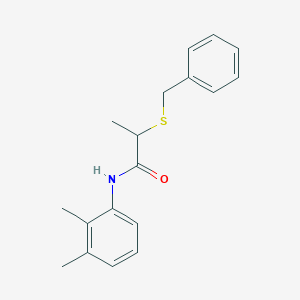
N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide
説明
N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide, also known as CNMPB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology. In
科学的研究の応用
N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various neurological disorders such as depression, anxiety, and addiction.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide involves its binding to the allosteric site of mGluR5, which leads to a decrease in the receptor's activity. This, in turn, reduces the release of glutamate, a neurotransmitter that is involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been demonstrated to have anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has been shown to reduce drug-seeking behavior in animals addicted to cocaine and alcohol.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide in lab experiments is its high selectivity for mGluR5, which allows for precise manipulation of this receptor subtype. Additionally, N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide has a long half-life, which makes it suitable for in vivo experiments. However, one limitation of using N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide is its relatively low solubility, which can make it challenging to administer in certain experimental setups.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide. One area of interest is the development of more potent and selective mGluR5 antagonists based on the structure of N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide. Additionally, further research is needed to explore the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide in neurological disorders such as depression, anxiety, and addiction. Another area of interest is the investigation of the effects of N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide on other neurotransmitter systems, which could lead to the development of novel treatments for a range of psychiatric and neurological disorders.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide is a promising compound that has the potential to advance our understanding of the neurobiological mechanisms underlying various psychiatric and neurological disorders. Its high selectivity for mGluR5 and its range of biochemical and physiological effects make it a valuable tool for researchers in the fields of neuroscience and pharmacology. Further research is needed to fully elucidate the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide and to develop more potent and selective mGluR5 antagonists.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-12-4-5-13(10-16(12)19)20-18(23)15-11-14(22(24)25)6-7-17(15)21-8-2-3-9-21/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMNDQVVPWLXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4019151.png)

![N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4019164.png)
![2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol](/img/structure/B4019172.png)
![5,5'-(4-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4019178.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4019186.png)
![1-[2-hydroxy-3-(2-methylphenoxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4019207.png)
![7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019212.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4019227.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4019231.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019236.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B4019244.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B4019248.png)
![4,4'-{[5-(4-bromophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019253.png)